1-((1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(4-ethoxyphenyl)urea
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Overview
Description
The compound is a derivative of benzo[d]thiazol-2-yl, which is a common moiety in many bioactive compounds . It’s often used in the synthesis of various pharmaceuticals .
Synthesis Analysis
The synthesis of similar compounds often involves the formation of C–N bonds via an aromatic aldehyde and o-phenylenediamine . In the presence of N,N-dimethylformamide/sulfur, a wide range of quinoxalines and (1 H -benzo [ d ]imidazol-2-yl) (phenyl)methanones was obtained under mild conditions .
Chemical Reactions Analysis
The chemical reactions of similar compounds often involve the formation of C–N bonds . The reaction conditions can significantly affect the products of the reaction .
Scientific Research Applications
Enzyme Inhibition and Biochemical Evaluation
A study by Vidaluc et al. (1995) focused on flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas, which were synthesized and assessed for antiacetylcholinesterase activity. This research aimed to optimize the spacer length linking pharmacophoric moieties to test compounds with greater conformational flexibility. These compounds, by analogy, suggest that derivatives of benzothiazole with urea and piperidine structures might have relevance in modulating enzyme activities related to neurological functions (Vidaluc, Calmel, Bigg, Carilla, & Briley, 1995).
Structural and Conformational Studies
Iriepa and Bellanato (2013) synthesized tri-substituted ureas containing an N-methylpiperazine moiety as well as phenyl and N-heterocyclic substituents, analyzed by NMR and IR spectroscopies. Their research provides insights into the structural and conformational behaviors of similar compounds, which could be relevant for the design of molecules with specific biological activities (Iriepa & Bellanato, 2013).
Antimicrobial and Anticancer Investigations
The synthesis and biochemical evaluation of novel amide and urea derivatives of thiazol-2-ethylamines by Patrick et al. (2016) demonstrated activity against Trypanosoma brucei rhodesiense, highlighting potential therapeutic applications for related compounds in treating infectious diseases and exploring anticancer properties (Patrick, Wenzler, Yang, Weiser, Wang, Brun, & Tidwell, 2016).
Synthesis and Chemical Properties
Renzulli et al. (2011) investigated the disposition and metabolism of SB-649868, an orexin 1 and 2 receptor antagonist, showcasing the complex metabolic pathways involved in the biotransformation of such compounds. This study indirectly contributes to understanding the chemical properties and potential applications of structurally related ureas in medicinal chemistry (Renzulli, Nash, Wright, Thomas, Zamuner, Pellegatti, Bettica, & Boyle, 2011).
Mechanism of Action
Future Directions
properties
IUPAC Name |
1-[[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl]-3-(4-ethoxyphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O2S/c1-2-28-18-9-7-17(8-10-18)24-21(27)23-15-16-11-13-26(14-12-16)22-25-19-5-3-4-6-20(19)29-22/h3-10,16H,2,11-15H2,1H3,(H2,23,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHBBZGBAVZSYQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NCC2CCN(CC2)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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